molecular formula C14H14N2O3 B1417489 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone CAS No. 477868-28-3

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone

Cat. No. B1417489
M. Wt: 258.27 g/mol
InChI Key: FJUQGJTYCQSRPV-OVCLIPMQSA-N
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Description

“4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone” is a hydrazone derivative of a pyran compound. Pyrans are a type of heterocyclic compound that contain a six-membered ring with five carbon atoms and one oxygen atom . Hydrazone derivatives are often used in organic synthesis due to their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. Unfortunately, without specific data or resources, I can’t provide this information for the compound .

Scientific Research Applications

Chemical and Biological Properties

Hydroxycoumarins, including compounds structurally related to 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone, are notable for their chemical, photochemical, and biological properties. Specifically, 3-hydroxycoumarin, which shares a similar hydroxycoumarin core, is known for its extensive applications in fields like genetics, pharmacology, and microbiology due to these properties (Yoda, 2020).

Bioactivity of Hydrazone Derivatives

Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, exhibit a wide range of biological activities. These derivatives, and their metal complexes, are known to have enhanced potency in biological activities compared to curcumin itself, suggesting that similar hydrazone derivatives might also exhibit significant bioactive properties (Omidi & Kakanejadifard, 2020).

Azo-Hydrazone Tautomerism

The tautomeric behavior of compounds like azo-hydrazone is significant, as it influences their physico-chemical properties and coloration. This characteristic is particularly relevant in the field of dye chemistry, suggesting that 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone might also exhibit unique properties due to possible tautomerism (Mirković et al., 2013).

Biological Activities of Metal Complexes

The biological activities of metal complexes of aromatic hydrazones are of significant research interest, particularly in the development of metal-based drugs. These complexes, including those of polycyclic aromatic hydrazones, demonstrate primarily antibacterial and anticancer activities. The structural design and bioactivities of these complexes suggest a potential for the development of pharmacologically active compounds (Liu et al., 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound would likely depend on its potential applications. This could include studying its reactivity, stability, and potential uses in various fields such as medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUQGJTYCQSRPV-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C/C2=C(C=C(OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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